2-(Trifluoromethoxy)benzoyl fluoride
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Overview
Description
2-(Trifluoromethoxy)benzoyl fluoride is an organic compound characterized by the presence of a trifluoromethoxy group attached to a benzoyl fluoride moiety. This compound is of significant interest in various fields of chemistry due to its unique properties imparted by the trifluoromethoxy group, which enhances its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2-trichloromethyl benzyl dichloride with anhydrous hydrogen fluoride under catalytic conditions to yield 2-trifluoromethyl benzyl dichloride, which is then further processed .
Industrial Production Methods: Industrial production methods for this compound often involve the use of advanced fluorination techniques. For instance, the desulfurization-fluorination method has been modified to prepare aryl and heteroaryl trifluoromethyl ethers using reagents like XtalFluor-E in combination with trichloroisocyanuric acid or N-fluorobenzenesulfonimide .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethoxy)benzoyl fluoride undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The trifluoromethoxy group significantly influences the reactivity of the compound.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the attack of a nucleophile on the carbon-sulfur bond, facilitated by a positively charged halogen, leading to the substitution by a fluoride.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, forming various products depending on the reagents used.
Major Products Formed: The major products formed from these reactions include derivatives with modified functional groups, such as trifluoromethoxy-substituted benzoic acids and other related compounds .
Scientific Research Applications
2-(Trifluoromethoxy)benzoyl fluoride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethoxy)benzoyl fluoride involves its interaction with molecular targets through nucleophilic substitution reactions. The trifluoromethoxy group enhances the compound’s ability to participate in these reactions by stabilizing the transition state and facilitating the formation of the desired products .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)benzoyl chloride
- 3-(Trifluoromethyl)benzoic acid
- 4-(Trifluoromethoxy)benzyl trichloroacetimidate
Comparison: Compared to similar compounds, 2-(Trifluoromethoxy)benzoyl fluoride is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and lipophilicity, making it more suitable for specific applications in pharmaceuticals and agrochemicals .
Properties
CAS No. |
32578-62-4 |
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Molecular Formula |
C8H4F4O2 |
Molecular Weight |
208.11 g/mol |
IUPAC Name |
2-(trifluoromethoxy)benzoyl fluoride |
InChI |
InChI=1S/C8H4F4O2/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H |
InChI Key |
MZYJEGPJKMAHIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)F)OC(F)(F)F |
Origin of Product |
United States |
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